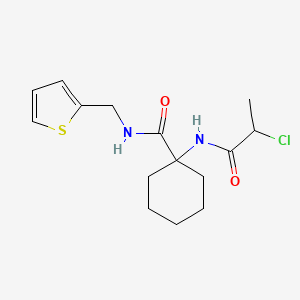
1-(2-Chloropropanoylamino)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT251545 is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells. It has been studied for its potential in cancer therapy due to its ability to target specific enzymes involved in cancer cell growth. The synthesis of CCT251545 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product.
Mécanisme D'action
CCT251545 works by inhibiting the activity of enzymes involved in cancer cell growth. Specifically, it targets the enzyme CDK7, which is involved in the regulation of gene expression. By inhibiting CDK7, CCT251545 can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and physiological effects:
CCT251545 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the death of cancer cells. It can also inhibit the growth and proliferation of cancer cells, which can slow down the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CCT251545 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using CCT251545 in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. It can also be difficult to deliver CCT251545 to specific tissues or organs in vivo.
Orientations Futures
There are several future directions for the study of CCT251545. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to study its potential in the treatment of other diseases, such as viral infections. Additionally, there is a need to develop more efficient and targeted delivery methods for CCT251545 to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of CCT251545 involves several steps, starting with the reaction of 2-chloropropanoyl chloride with cyclohexanamine to form 2-chloropropanoylamino-cyclohexane. This intermediate is then reacted with thiophen-2-ylmethanol to form 1-(2-chloropropanoylamino)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide. The final product is purified using column chromatography to ensure its purity and efficacy.
Applications De Recherche Scientifique
CCT251545 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell growth. Studies have shown that CCT251545 can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
1-(2-chloropropanoylamino)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-11(16)13(19)18-15(7-3-2-4-8-15)14(20)17-10-12-6-5-9-21-12/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUICPLCRPWTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

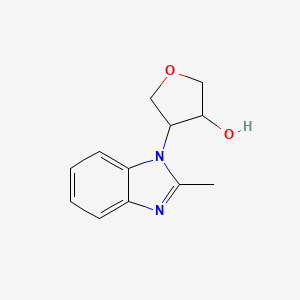
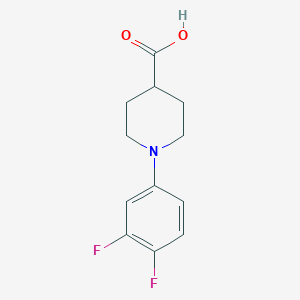
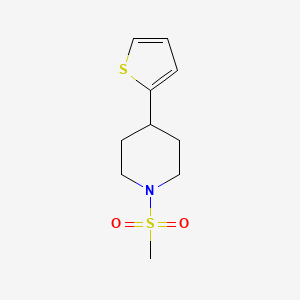
![[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2905960.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2905961.png)
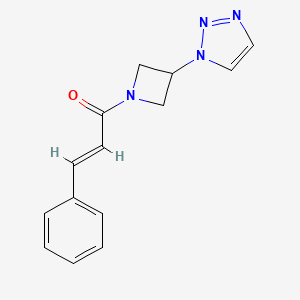

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2905966.png)
![4-benzyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2905970.png)
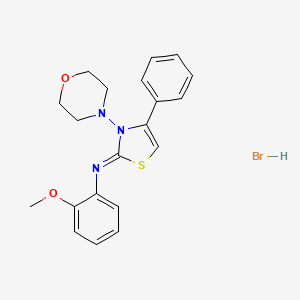

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2905974.png)
![5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2905976.png)
![N-(3,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2905977.png)